molecular formula C2H2ClFO B1294616 Fluoroacetyl chloride CAS No. 359-06-8

Fluoroacetyl chloride

Cat. No.: B1294616
CAS No.: 359-06-8
M. Wt: 96.49 g/mol
InChI Key: ZBHDTYQJAQDBIH-UHFFFAOYSA-N
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Description

Fluoroacetyl chloride (CAS No. 359-06-8) is a halogenated acetyl chloride derivative with the molecular formula C₂H₂ClFO and a molecular weight of 96.49 g/mol . It is a volatile liquid with a boiling point of 71°C and is primarily used as a fluoroacetylating agent in organic synthesis, particularly in the preparation of radiopharmaceuticals and fluorinated compounds . Its synthesis involves the reaction of phosphorus pentachloride with fluoroacetic acid or fluoroacetamide, yielding a highly reactive intermediate critical for introducing fluorine into target molecules .

This compound’s toxicity is attributed to its hydrolysis product, fluoroacetic acid, a potent inhibitor of the citric acid cycle . This property necessitates stringent safety protocols during handling, including the use of corrosion-resistant personal protective equipment (PPE) and adequate ventilation .

Preparation Methods

Gas-Phase Photochemical Oxidation

This method involves the reaction of Freon (chlorofluorocarbon) with chlorine and oxygen under photochemical conditions:

Process Steps

  • Reactant Preparation :

    • Freon is vaporized at temperatures between 90°C and 200°C and introduced into a reactor.
    • Chlorine and oxygen are heated to 60°C–150°C before being introduced sequentially into the reactor.
  • Reaction Conditions :

    • The reaction occurs under a high-pressure mercury lamp to facilitate photochemical oxidation.
    • The molar ratio of Freon:chlorine:oxygen is maintained at 1:(0.05–0.35):(0.5–2.5).
  • Product Collection :

    • The reacted gas is condensed, and the target compound is separated through simple water scrubbing to remove residual hydrogen chloride, followed by alkali washing to recover unused chlorine.

Advantages

  • High yield and low by-product formation.
  • Simplified purification steps reduce production costs.
  • Recyclability of unreacted materials enhances raw material utilization.

Reaction of Tetrafluoroethane Derivatives with Chloride Compounds

This process involves converting tetrafluoroethane derivatives into fluoroacetyl chloride using chloride compounds such as silicon tetrachloride (SiCl4), titanium tetrachloride (TiCl4), zinc chloride (ZnCl2), or aluminum chloride (AlCl3).

Process Steps

  • Reactant Setup :

    • A derivative of tetrafluoroethane (e.g., l-alkoxy-1,1,2,2-tetrafluoroethane) is reacted with one or more chloride compounds.
  • Reaction Conditions :

    • The reaction can occur at room temperature, reducing energy consumption and equipment complexity.
    • The process can be carried out in liquid or solid/liquid media without requiring gas-phase reactions.
  • Control Mechanisms :

    • The reaction proceeds stepwise through intermediates, improving control over side reactions and enhancing yield.

Advantages

  • Lower risk of unwanted side products like hydrofluoric acid.
  • Energy-efficient due to operation at ambient temperatures.
  • Flexible reaction media options.

Direct Reaction with Calcium Chloride

Another method involves reacting tetrafluoroethane derivatives directly with calcium chloride at temperatures conducive to the reaction.

Process Steps

Advantages

  • Simplicity in reactant handling.
  • Cost-effective due to the use of readily available reagents.

Data Table: Comparison of Preparation Methods

Method Reactants Used Reaction Conditions Advantages
Gas-Phase Photochemical Oxidation Freon, chlorine, oxygen 90–200°C; high-pressure mercury lamp High yield, low by-products, cost-saving purification
Reaction with Chloride Compounds Tetrafluoroethane derivatives, SiCl4/TiCl4/ZnCl2/AlCl3 Room temperature; liquid/solid-liquid medium Energy-efficient, reduced HF formation
Direct Reaction with Calcium Chloride Tetrafluoroethane derivatives, CaCl2 Reaction-enabling temperatures Simple process setup

Chemical Reactions Analysis

Nucleophilic Acyl Substitution with Organocuprates (Gilman Reagents)

Fluoroacetyl chloride reacts with organocuprates (R₂CuLi) to form fluorinated ketones. The reaction proceeds via a unique mechanism involving:

  • Oxidative π-complex formation between the copper atom and the carbonyl group.

  • Chloride elimination facilitated by lithium coordination, forming a triorganocopper(III) intermediate.

  • Reductive elimination to yield the ketone product (RCOCF₂H) and an alkylcopper byproduct .

This reaction is highly selective for acid chlorides due to the Cl–Li interaction, which stabilizes the transition state. Ketones produced do not undergo further reactions with organocuprates, enabling isolation of the product .

Reactions with Amines and Alcohols

This compound undergoes acylation with nucleophiles such as amines and alcohols under mild conditions.

Acylation of Amines

Reaction with primary amines (e.g., aniline) in dichloromethane with a base (Et₃N or DMAP) produces fluoroacetamide derivatives:

ClCOCF2H+RNH2RNHCOCF2H+HCl\text{ClCOCF}_2\text{H}+\text{RNH}_2\rightarrow \text{RNHCOCF}_2\text{H}+\text{HCl}

For example, reaction with aniline yields N-phenylfluoroacetamide with a radiochemical yield of 21 ± 6% .

Esterification with Alcohols

Alcohols (e.g., 2-phenylethanol) react to form fluoroacetate esters:

ClCOCF2H+ROHROCOCF2H+HCl\text{ClCOCF}_2\text{H}+\text{ROH}\rightarrow \text{ROCOCF}_2\text{H}+\text{HCl}

Yields vary based on steric hindrance; for example, trans-4-tert-butylcyclohexanol gives a 16 ± 11% yield .

Mechanistic Insights and Selectivity

  • Hydrophobic interactions : The fluoroacetyl group’s hydrophobicity drives binding in enzymatic systems (e.g., FlK thioesterase) .

  • Reduced carbonyl interactions : Unlike acetyl-CoA, fluoroacetyl-CoA minimizes interactions with catalytic residues, favoring hydrolysis via entropic effects .

Preparation of [¹⁸F]this compound

  • React ethyl bromoacetate with [¹⁸F]fluoride in acetonitrile.

  • Hydrolyze with KOH to form [¹⁸F]fluoroacetate.

  • Treat with phthaloyl dichloride to generate [¹⁸F]this compound (45 ± 10% yield).

Scientific Research Applications

Applications in Organic Synthesis

Fluoroacetyl chloride serves as an important acylating agent in various organic reactions. Its applications include:

  • Synthesis of Fluorinated Compounds : It is used to introduce fluorine into organic molecules, enhancing their biological activity and stability.
  • Preparation of Fluorinated Amines : this compound can react with amines to produce fluorinated amides, which are valuable in pharmaceutical development.
  • Formation of Fluorinated Heterocycles : The compound is utilized in synthesizing heterocyclic compounds that exhibit enhanced pharmacological properties.

Data Table: Key Reactions Involving this compound

Reaction TypeReactantsProductsReference
Acylation of AminesAmines + this compoundFluorinated Amides
Synthesis of HeterocyclesHeterocycles + this compoundFluorinated Heterocycles
Synthesis of Fluorinated Carboxylic AcidsAlcohols + this compoundFluorinated Carboxylic Acids

Applications in Medicinal Chemistry

This compound is also pivotal in medicinal chemistry, particularly for developing new therapeutic agents. Its applications include:

  • Radiolabeling : The compound has been employed in radiolabeling processes, specifically for the incorporation of fluorine-18 into biomolecules, which is crucial for positron emission tomography (PET) imaging. This application allows for the tracing of metabolic processes in vivo.
  • Synthesis of Anticancer Agents : Research has shown that fluoroacetyl derivatives can inhibit specific enzymes involved in cancer cell metabolism, making them potential candidates for anticancer drugs .

Case Study: Radiolabeling with this compound

A study demonstrated the successful use of this compound for labeling amino acids with fluorine-18. This method allowed for the visualization of metabolic pathways in cancer cells, showcasing its utility in diagnostic imaging. The results indicated a high yield of labeled compounds under mild reaction conditions, highlighting the compound's versatility .

Mechanism of Action

Fluoroacetyl chloride can be compared with other acyl chlorides and fluorinated compounds:

    Chloroacetyl Chloride: Similar in structure but contains a chlorine atom instead of a fluorine atom. It is less reactive than this compound.

    Fluoroacetic Acid: The hydrolysis product of this compound. It is less reactive and is used in different applications.

    Methyl Fluoroacetate: Another fluorinated compound used in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chloroacetyl Chloride (C₂H₂Cl₂O, CAS 79-04-9)

Chloroacetyl chloride, a structural analogue with two chlorine atoms , has a molecular weight of 112.94 g/mol . Unlike fluoroacetyl chloride, it is widely used in the production of pharmaceuticals (e.g., lidocaine) and agrochemicals due to its lower cost and moderate reactivity . Its boiling point (~105–110°C) is significantly higher than this compound’s, reflecting stronger intermolecular forces from chlorine’s larger atomic size .

Toxicity : Hydrolysis yields chloroacetic acid , which is less acutely toxic than fluoroacetic acid but still corrosive and harmful upon inhalation or dermal contact .

Dichloroacetyl Chloride (C₂HCl₃O, CAS 79-36-7)

Dichloroacetyl chloride contains three chlorine atoms, increasing its molecular weight to 147.39 g/mol . It is more reactive and corrosive than mono-chlorinated derivatives, making it suitable for synthesizing herbicides and polymer intermediates.

Key Difference : The additional chlorine atom enhances electrophilicity, accelerating acylation reactions but also increasing environmental persistence and handling risks .

Bromoacetyl Chloride (C₂H₂BrClO, CAS 22118-09-8)

Bromoacetyl chloride substitutes bromine for fluorine, resulting in a molecular weight of 157.39 g/mol . Bromine’s lower electronegativity and larger atomic radius reduce reactivity compared to this compound but increase bond stability. It is employed in specialty organic syntheses, particularly where heavier halogens are required for molecular tuning.

Safety Note: Bromine’s volatility necessitates additional precautions to prevent bromide ion release, which can contaminate ecosystems .

Trithis compound (C₂ClF₃O, CAS 354-32-5)

Trithis compound, with three fluorine atoms, is highly electronegative and reactive.

Physicochemical Properties and Reactivity

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Reactivity Profile
This compound 359-06-8 C₂H₂ClFO 96.49 71 High (due to F electronegativity; releases fluoroacetic acid)
Chloroacetyl chloride 79-04-9 C₂H₂Cl₂O 112.94 ~105–110 Moderate (forms chloroacetic acid; less toxic than F analogue)
Dichloroacetyl chloride 79-36-7 C₂HCl₃O 147.39 >110 Very high (enhanced electrophilicity; persistent environmental residues)
Bromoacetyl chloride 22118-09-8 C₂H₂BrClO 157.39 >120 Moderate (stable C-Br bond; slower hydrolysis)

Toxicological Profiles and Hydrolysis Products

  • This compound : Hydrolyzes to fluoroacetic acid (LD₅₀ ~5 mg/kg in rats), a potent metabolic toxin .
  • Chloroacetyl chloride : Releases chloroacetic acid (LD₅₀ ~76 mg/kg in rats), causing severe irritation but lower systemic toxicity .
  • Bromoacetyl chloride : Forms bromoacetic acid , which is less studied but exhibits similar corrosivity .

Key Insight : Fluorine’s small size and high electronegativity enable this compound to penetrate biological membranes more effectively, amplifying its toxicity compared to bulkier halogenated analogues .

Biological Activity

Fluoroacetyl chloride (FAC) is a halogenated acyl chloride that has garnered attention in the field of medicinal chemistry due to its unique biological properties. This article explores the synthesis, biological activity, and potential applications of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C2H2ClF\text{C}_2\text{H}_2\text{Cl}\text{F} and is characterized by the presence of a fluorine atom attached to an acetyl group. Its structure can be represented as follows:

ClC O C2H2F\text{Cl}-\text{C O }-\text{C}_2\text{H}_2\text{F}

This compound is known for its high reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Synthesis

This compound can be synthesized through various methods, including the reaction of acetyl chloride with fluorinating agents. The preparation typically involves controlled conditions to ensure the stability of the product due to its reactive nature .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that compounds derived from this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of this compound possess inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 3.91 to 250 µg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (µg/mL)MBC (µg/mL)
FAC-derivative 1S. aureus15.6231.25
FAC-derivative 2E. coli62.5125
FAC-derivative 3Pseudomonas aeruginosa125>2000

Cytotoxicity

While this compound shows promising antimicrobial properties, its cytotoxic effects have also been evaluated. Some studies indicate that certain derivatives exhibit low cytotoxicity towards normal cell lines, suggesting a favorable therapeutic index . The cytotoxicity profiles are crucial for assessing the safety and potential clinical applications of these compounds.

Table 2: Cytotoxicity Data of this compound Derivatives

CompoundCell LineIC50 (µM)
FAC-derivative AHeLa365.28
FAC-derivative BL929>200
FAC-derivative CA54950

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of several fluoroacetyl derivatives against various bacterial strains. The results indicated that compounds derived from this compound were particularly effective against multi-drug resistant strains, highlighting their potential in treating antibiotic-resistant infections .
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of fluoroacetyl derivatives on cancer cell lines. The findings suggested that while some derivatives displayed significant cytotoxicity against cancer cells, they remained non-toxic to normal cells at lower concentrations, making them potential candidates for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the common laboratory methods for synthesizing fluoroacetyl chloride, and what are their advantages/limitations?

this compound is typically synthesized via two primary routes:

  • Method 1 : Decomposition of sodium, calcium, or barium fluoroacetate salts using sulfuric acid. This method requires isolation and drying of the intermediate salts, which introduces complexity and potential yield losses due to hygroscopicity .
  • Method 2 : Direct reaction of phosphorus pentachloride (PCl₅) with fluoroacetic acid or fluoroacetamide. This approach avoids salt isolation and achieves higher purity, making it preferable for applications requiring minimal impurities (e.g., medicinal chemistry) . Limitations include the toxicity of phosphorus-based reagents and the need for stringent moisture control.

Q. What key physicochemical properties of this compound influence its reactivity in acylation reactions?

Key properties include:

  • Boiling Point : 49.8°C at 760 mmHg, necessitating low-temperature handling to prevent volatilization .
  • Reactivity with Water : Hydrolyzes exothermically, requiring anhydrous conditions during synthesis and storage .
  • Electrophilicity : The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitutions compared to non-fluorinated analogs .

Q. How is this compound typically handled to mitigate its acute toxicity in laboratory settings?

Safety protocols include:

  • Controlled Environments : Use of fume hoods with HEPA filters to prevent inhalation exposure (PAC-1 limit: 6 mg/m³) .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and full-face shields to avoid dermal/ocular contact (NFPA Health Hazard Rating: 4) .
  • Neutralization : Quenching residual reagent with ice-cold sodium bicarbonate to minimize hydrolysis byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound when using barium fluoroacetate as a precursor?

Optimization strategies include:

  • Temperature Control : Maintaining reaction temperatures below 40°C to suppress side reactions (e.g., decarboxylation) .
  • Catalyst Selection : Substituting sulfuric acid with methanesulfonic acid reduces foaming and improves phase separation during salt decomposition .
  • Purification : Distillation under reduced pressure (e.g., 20 mmHg) enhances purity by removing residual fluoroacetic acid .

Q. What analytical techniques are recommended for detecting and quantifying trace impurities in this compound synthesized via phosphorus oxychloride routes?

Advanced characterization methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile impurities like unreacted fluoroacetamide or phosphorus oxychloride .
  • ¹⁹F NMR Spectroscopy : Detects fluorinated byproducts (e.g., fluoroacetic anhydride) at ppm-level sensitivity .
  • Karl Fischer Titration : Quantifies water content to ensure compliance with anhydrous storage standards (<0.1% w/w) .

Properties

IUPAC Name

2-fluoroacetyl chloride
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InChI

InChI=1S/C2H2ClFO/c3-2(5)1-4/h1H2
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InChI Key

ZBHDTYQJAQDBIH-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)Cl)F
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Molecular Formula

C2H2ClFO
Record name FLUOROACETYL CHLORIDE
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DSSTOX Substance ID

DTXSID4059885
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Molecular Weight

96.49 g/mol
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Physical Description

Fluoroacetyl chloride is a liquid. (EPA, 1998), Liquid; [CAMEO] Clear liquid; [MSDSonline]
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CAS No.

359-06-8
Record name FLUOROACETYL CHLORIDE
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